molecular formula C26H26O2 B14654674 Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)- CAS No. 40777-49-9

Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-

Cat. No.: B14654674
CAS No.: 40777-49-9
M. Wt: 370.5 g/mol
InChI Key: XJFPHSWYBDBNTB-UHFFFAOYSA-N
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Description

Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] is a chemical compound with the molecular formula C26H27O3P. It is also known by its systematic name, phosphine oxide, phenylbis(2,4,6-trimethylbenzoyl)- . This compound is characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a central methanone unit through a 1,3-phenylenebis linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with a suitable phosphine oxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce methanol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] is unique due to its dual 2,4,6-trimethylphenyl groups and the presence of a phosphine oxide moiety. This structure imparts distinct photophysical properties, making it highly effective as a photoinitiator .

Properties

CAS No.

40777-49-9

Molecular Formula

C26H26O2

Molecular Weight

370.5 g/mol

IUPAC Name

[3-(2,4,6-trimethylbenzoyl)phenyl]-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C26H26O2/c1-15-10-17(3)23(18(4)11-15)25(27)21-8-7-9-22(14-21)26(28)24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3

InChI Key

XJFPHSWYBDBNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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